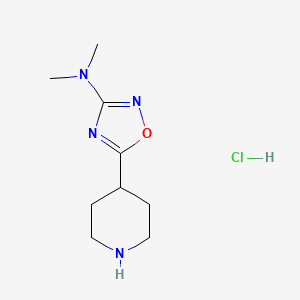

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride

Description

N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a piperidin-4-yl group and dimethylamine. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.ClH/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVSTLRCLBQFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Dimethylation: The final step involves the dimethylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

A. N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

- Molecular Formula : C9H16N6 (free base)

- Molecular Weight : 195.27 g/mol (free base)

- CAS No.: 1697072-99-3 (free base, 95% purity)

- Key Differences: Replaces the 1,2,4-oxadiazole core with a 1,2,4-triazole ring.

B. 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride

- Molecular Formula : C12H14FN2O·HCl

- CAS No.: 84163-13-3

- Key Differences : Substitutes the oxadiazole with a benzisoxazole scaffold. The fused aromatic system enhances π-π stacking interactions but may reduce solubility compared to the oxadiazole derivative.

Positional Isomers of Piperidine Substituents

A. N,N-Dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine

- Molecular Formula : C9H16N4O

- Molecular Weight : 196.25 g/mol (free base)

- CAS No.: 1598686-94-2

- Key Differences : The piperidine substituent is at the 3-position instead of 3. This positional isomerism alters spatial orientation, affecting interactions with chiral binding pockets in biological targets.

B. N,N-Dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

- Molecular Formula : C8H14N4O

- CAS No.: 1603211-86-4

- Key Differences : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring). The smaller ring introduces higher ring strain and reduced basicity, which may influence pharmacokinetics.

Analogs with Additional Functional Groups

A. 1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine Hydrochloride

- Molecular Formula : C12H16N4OS·HCl

- CAS No.: 1239757-03-9

- Key Differences: Incorporates a thienyl group on the oxadiazole core.

B. 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole Hydrochloride

- CAS No.: 1111625-98-9

- Key Differences : Substitutes the dimethylamine group with a pyridin-3-yl moiety. The pyridine ring introduces a basic nitrogen, increasing solubility and enabling coordination with metal ions or acidic residues in enzymes.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |

|---|---|---|---|---|

| N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride | C9H17N4O·HCl | ~232.73 (estimated) | Not provided | Oxadiazole core, piperidin-4-yl, hydrochloride salt |

| N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine | C9H16N6 | 195.27 | 1697072-99-3 | Triazole core, higher polarity |

| N,N-Dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine | C9H16N4O | 196.25 | 1598686-94-2 | Piperidin-3-yl, altered stereochemistry |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride | C12H14FN2O·HCl | 264.72 | 84163-13-3 | Benzisoxazole core, enhanced aromaticity |

| 1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride | C12H16N4OS·HCl | 309.80 | 1239757-03-9 | Thienyl group, increased lipophilicity |

Research Implications

- Bioactivity : Triazole derivatives (e.g., from ) exhibit plant hormone activity, suggesting oxadiazole/triazole analogs may interact with biological receptors or enzymes .

- Synthesis & Characterization : Tools like SHELX () are critical for crystallographic analysis of these compounds, enabling precise structural determination .

- Pharmacokinetics : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidine analogs due to reduced ring strain. Hydrochloride salts improve aqueous solubility, favoring oral bioavailability .

Biological Activity

N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride (CAS Number: 1594770-26-9) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews its biological activity based on diverse research findings and provides detailed insights into its mechanism of action, efficacy, and potential applications.

- Molecular Formula: C9H16N4O

- Molecular Weight: 196.25 g/mol

- CAS Number: 1594770-26-9

The oxadiazole ring system is known for its bioisosteric properties, which can contribute to the biological activity of compounds. The presence of the piperidine moiety enhances the lipophilicity and potential interaction with biological membranes, facilitating cellular uptake and activity against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

-

Antibacterial Activity:

- The compound has shown potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives .

- A study evaluating various oxadiazole derivatives indicated that compounds similar to N,N-dimethyl derivatives exhibited synergistic effects when combined with traditional antibiotics like ciprofloxacin and ketoconazole .

- Antifungal Activity:

Case Studies

A notable case study involved the evaluation of several oxadiazole derivatives alongside N,N-dimethyl compounds. These studies highlighted:

- Synergistic Effects: When paired with other antimicrobial agents, the compound enhanced their efficacy against resistant strains.

- Biofilm Inhibition: The ability to inhibit biofilm formation was particularly pronounced in studies involving Staphylococcus epidermidis, indicating its potential for treating biofilm-associated infections .

Comparative Efficacy Table

| Compound Name | MIC (μg/mL) | Activity Type | Pathogen Tested |

|---|---|---|---|

| N,N-Dimethyl Compound | 0.22 | Antibacterial | Staphylococcus aureus |

| Similar Oxadiazole Derivative | 0.25 | Antibacterial | Escherichia coli |

| N,N-Dimethyl Compound | 16 | Antifungal | Candida albicans |

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine hydrochloride with high purity?

The synthesis typically involves cyclization of an oxadiazole precursor with a piperidine derivative. For example:

- Step 1 : React a nitrile derivative (e.g., piperidin-4-yl carbonitrile) with hydroxylamine hydrochloride under basic conditions (e.g., ethanol and diethylamine) to form an amidoxime intermediate .

- Step 2 : Cyclize the amidoxime with a dimethylamine-containing acylating agent (e.g., dimethylcarbamoyl chloride) under reflux in a polar aprotic solvent (e.g., DMF or THF) to form the oxadiazole ring .

- Step 3 : Purify the product via recrystallization from ethanol/water or use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. What analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Structural confirmation :

- Purity assessment :

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthesized batches of this compound?

- Root cause analysis :

- Check for tautomeric equilibria in the oxadiazole ring, which may alter chemical shifts. Use variable-temperature NMR to stabilize the dominant tautomer .

- Assess residual solvent or counterion effects (e.g., HCl vs. trifluoroacetate) by lyophilizing the compound and re-dissolving in deuterated solvents .

- Validation : Compare with reference spectra from high-purity standards synthesized under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What computational strategies are suitable for predicting the biological activity or binding modes of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases, given the piperidine moiety’s affinity for amine receptors) .

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or stability .

- ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) based on logP and polar surface area .

Q. How should researchers handle impurity profiling during scale-up synthesis?

- Identification : Use LC-MS/MS to detect and characterize impurities (e.g., unreacted amidoxime intermediates or dimethylamine byproducts) .

- Mitigation :

Methodological Challenges

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.